molecular formula C37H56F7N6O16P B1673560 Fosaprepitant meglumine CAS No. 265121-04-8

Fosaprepitant meglumine

Cat. No. B1673560
M. Wt: 1004.8 g/mol
InChI Key: VRQHBYGYXDWZDL-OOZCZQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosaprepitant meglumine is an intravenously administered antiemetic drug . It is a prodrug of Aprepitant and is used together with other medications to prevent nausea and vomiting that may be caused by chemotherapy in adults and children at least 6 months old . Fosaprepitant is given ahead of time and will not treat nausea or vomiting that you already have .


Synthesis Analysis

The synthesis of fosaprepitant can be summarized in 3 main steps starting from aprepitant . The synthesis has been sufficiently detailed (materials, quantities, temperatures, pressures, and typical) .


Molecular Structure Analysis

The molecular formula of Fosaprepitant meglumine is C37H56F7N6O16P . Its average mass is 1004.834 Da and its monoisotopic mass is 1004.337891 Da .


Chemical Reactions Analysis

Fosaprepitant is a prodrug of aprepitant and is rapidly converted to the antiemetic aprepitant . Aprepitant is a substrate, inhibitor, and inducer of CYP3A4 and an inducer of CYP2C9; multiple drug interactions can be expected .


Physical And Chemical Properties Analysis

Fosaprepitant dimeglumine is a water-soluble prodrug of the antiemetic drug aprepitant . It is a weak inhibitor of cytochrome P450 3A4 (CYP3A4) .

Scientific Research Applications

Mechanism of Action and Clinical Applications

Fosaprepitant Meglumine is a prodrug for Fosaprepitant, which, upon administration, is rapidly converted into Aprepitant, a substance P/neurokinin 1 (NK1) receptor antagonist. It plays a crucial role in preventing chemotherapy-induced nausea and vomiting (CINV), particularly in combination with other antiemetic agents for highly emetogenic chemotherapy regimens. Research has shown that Fosaprepitant, when combined with other medications, can effectively manage CINV without contributing significantly to adverse drug interactions or negatively impacting the efficacy of chemotherapy agents (Patel et al., 2017).

Impact on Endothelial Cells and Infusion-Site Reactions

Studies have identified a synergistic cytotoxic effect between Fosaprepitant and certain chemotherapy agents, like Epirubicin, on endothelial cells. This interaction suggests a potential mechanism for infusion-site reactions observed in clinical practice. However, methods such as washing the infusion site with saline can mitigate these adverse events, highlighting the importance of administration techniques in managing side effects (Yamasaki et al., 2022).

Comparison with Aprepitant for CINV Prevention

Fosaprepitant has been directly compared to Aprepitant in terms of efficacy in preventing nausea and vomiting caused by cisplatin-based chemotherapy. The studies concluded that single-dose Fosaprepitant is not inferior to multi-day dosing of Aprepitant, providing a more convenient option for patients undergoing treatment (Ando et al., 2015).

Safety Concerns with Polysorbate 80

Fosaprepitant is formulated with Polysorbate 80, a compound associated with certain adverse events, including hypersensitivity reactions and infusion-site reactions. Research into alternative formulations free from Polysorbate 80 aims to reduce these risks, improving the safety profile of NK1 receptor antagonists used in CINV prevention (Schwartzberg & Navari, 2018).

Bioequivalence and Alternative Formulations

Studies on the bioequivalence between Fosaprepitant and other formulations, like HTX-019, indicate potential alternatives that may offer similar efficacy with reduced risk of adverse reactions. Such alternatives are particularly relevant in settings where Polysorbate 80-induced reactions are a concern, offering a safer option for managing CINV (Ottoboni et al., 2018).

Safety And Hazards

Fosaprepitant may cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life .

Future Directions

The U.S. Food and Drug Administration (FDA) has approved a supplemental new drug application (sNDA) for single-dose EMEND® (fosaprepitant dimeglumine) for injection, Merck’s substance P/neurokinin-1 (NK1) receptor antagonist, in combination with other antiemetic medicines, for the prevention of delayed nausea and vomiting . This approval is supported by data from a Phase 3 study that showed single-dose EMEND for injection, combined with other anti-vomiting medicines, provided greater protection from delayed nausea and vomiting following administration of moderately emetogenic chemotherapy versus an active control regimen .

properties

IUPAC Name

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F7N4O6P.2C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);2*4-13H,2-3H2,1H3/t12-,19+,20-;2*4-,5+,6+,7+/m100/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQHBYGYXDWZDL-OOZCZQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H56F7N6O16P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181095
Record name Fosaprepitant dimeglumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1004.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosaprepitant dimeglumine

CAS RN

265121-04-8
Record name Fosaprepitant dimeglumine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265121048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosaprepitant dimeglumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Deoxy-1-(methylamino)-D-glucitol [3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl]phosphonate (2:1) (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSAPREPITANT DIMEGLUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D35FM8T64X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fosaprepitant meglumine
Reactant of Route 2
Fosaprepitant meglumine
Reactant of Route 3
Fosaprepitant meglumine
Reactant of Route 4
Fosaprepitant meglumine
Reactant of Route 5
Fosaprepitant meglumine
Reactant of Route 6
Fosaprepitant meglumine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.